molecular formula C26H23N3O B2838697 8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-97-0

8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2838697
CAS No.: 901247-97-0
M. Wt: 393.49
InChI Key: MJDUGMHHBLDHOE-UHFFFAOYSA-N
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Description

8-Ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic tricyclic compound belonging to the pyrazoloquinoline family, characterized by a pyrazole ring fused to a quinoline scaffold. The structure features:

  • 8-Ethoxy group: Enhances lipophilicity and may influence metabolic stability.
  • 3-Phenyl group: A common pharmacophore in anti-inflammatory and receptor-targeting agents.

Pyrazolo[4,3-c]quinolines are renowned for their anti-inflammatory, anticancer, and receptor-modulating activities . The target compound’s structural features align with derivatives explored for inhibiting nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression, as seen in related molecules like 2i and 2m .

Properties

IUPAC Name

8-ethoxy-1-(2-ethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-3-18-10-8-9-13-24(18)29-26-21-16-20(30-4-2)14-15-23(21)27-17-22(26)25(28-29)19-11-6-5-7-12-19/h5-17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDUGMHHBLDHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of quinoline moiety through cyclization reactions. The ethoxy and phenyl groups are introduced via substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic rings can be replaced under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced pyrazoloquinoline derivatives .

Scientific Research Applications

8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO2): Compound ’s nitro group may hinder activity due to metabolic instability, contrasting with the target’s ethoxy group, which balances hydrophobicity and stability.
  • Amino and Hydroxy Groups: Derivatives like 2i and 2m exhibit superior anti-inflammatory activity, attributed to hydrogen-bonding interactions with iNOS/COX-2 active sites .

Physicochemical Properties

Property Target Compound 2i 8-Ethyl-1-(4-FPh) 3-(4-EtPh)-8-F
Molecular Weight ~408.47 (est.) 335.36 381.45 367.42
logP ~5.5–6.0 (est.) 2.1 (est.) 6.58 6.16
Hydrogen Bond Acceptors 4 (est.) 6 2 2
Polar Surface Area ~50 Ų (est.) 95 Ų 22.71 Ų 22.71 Ų

Analysis :

  • Compared to 2i, which has a polar hydroxy group, the target’s lower polarity may reduce iNOS affinity but improve pharmacokinetics.

Structural Optimization and QSAR Insights

  • QSAR Studies : Anti-inflammatory activity correlates with electron-donating groups (e.g., NH2, OH) at C-3/C-4 positions . The target’s 3-phenyl group may act as a hydrophobic anchor, while the 8-ethoxy group could mimic steric effects of optimized substituents.
  • Trade-offs: While 2i and 2m show higher potency, the target’s ethylphenyl group may improve metabolic stability over nitro- or amino-containing analogs.

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